4-Methoxy-2-methyl-piperidine
Description
Significance of Piperidine (B6355638) Scaffold in Organic Chemistry
The piperidine scaffold, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the field of organic chemistry. nih.govmdpi.com This structural motif is not only prevalent in numerous natural products, particularly alkaloids, but also serves as a fundamental building block in the synthesis of a vast array of pharmaceutical agents. nih.govijnrd.orgresearchgate.net The significance of the piperidine ring lies in its unique combination of a saturated, flexible ring system and the basicity of the secondary amine, which allows for a multitude of chemical transformations. atamanchemicals.comresearchgate.net Its presence in more than twenty classes of pharmaceuticals underscores its importance in medicinal chemistry. nih.govresearchgate.net The development of efficient and cost-effective methods for synthesizing substituted piperidines remains a crucial objective in modern organic chemistry. nih.govajchem-a.com
The versatility of the piperidine scaffold is further demonstrated by its use as a solvent and a base in various chemical reactions. ijnrd.org For instance, derivatives like N-formylpiperidine are employed as polar aprotic solvents, while sterically hindered piperidines such as 2,2,6,6-tetramethylpiperidine (B32323) serve as non-nucleophilic bases. ijnrd.org This dual functionality, coupled with its integral role in the structure of many bioactive molecules, cements the piperidine scaffold as a privileged structure in the landscape of organic synthesis and drug discovery. researchgate.net
Architectural Diversity of Substituted Piperidine Systems
The true strength of the piperidine scaffold lies in its architectural diversity, which arises from the various ways it can be substituted. ijnrd.org The piperidine ring can be functionalized at the nitrogen atom or any of the carbon atoms, leading to a vast number of derivatives with distinct three-dimensional arrangements and properties. nih.govmdpi.com This structural flexibility allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and basicity, which in turn can influence its biological activity and pharmacokinetic profile. researchgate.netnih.gov
The synthesis of substituted piperidines can be achieved through a variety of methods, including the hydrogenation of corresponding pyridine (B92270) precursors, intramolecular cyclization reactions, and multicomponent reactions. nih.govmdpi.com These synthetic strategies enable the creation of a wide range of piperidine-containing structures, from simple mono-substituted rings to complex fused and spirocyclic systems. nih.govnih.govresearchgate.net The ability to introduce substituents with specific stereochemistry further expands the accessible chemical space, which is critical for designing molecules that can interact selectively with biological targets. researchgate.net This diversity-oriented synthesis approach has been instrumental in the generation of novel fragment collections for drug discovery. nih.gov
Overview of 4-Methoxy-2-methyl-piperidine within Heterocyclic Amine Chemistry
Within the broad class of heterocyclic amines, this compound emerges as a specific example of a disubstituted piperidine derivative. Its structure features a methyl group at the 2-position and a methoxy (B1213986) group at the 4-position of the piperidine ring. The presence and relative stereochemistry of these substituents give rise to different isomers, such as cis- and trans-isomers, each with potentially unique chemical and biological properties. chemscene.com
Interactive Data Table: Compound Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |
| This compound | C7H15NO | 129.20 | 4-methoxy-2-methylpiperidine |
| (2R,4R)-4-methoxy-2-methylpiperidine | C7H15NO | 129.20 | (2R,4R)-4-methoxy-2-methylpiperidine |
| rac-(2R,4R)-4-Methoxy-2-methylpiperidine hydrochloride | C7H16ClNO | 165.66 | rac-(2R,4R)-4-methoxy-2-methylpiperidine hydrochloride |
| Piperidine | C5H11N | 85.15 | Piperidine |
| N-formylpiperidine | C6H11NO | 113.16 | piperidine-1-carbaldehyde |
| 2,2,6,6-tetramethylpiperidine | C9H19N | 141.25 | 2,2,6,6-tetramethylpiperidine |
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-5-7(9-2)3-4-8-6/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWDYZDILBYSCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Considerations and Stereoselective Synthesis
Chiral Centers in 4-Methoxy-2-methyl-piperidine
The structure of this compound contains two stereogenic centers, also known as chiral centers. These are the carbon atoms at position 2 (C2) and position 4 (C4) of the piperidine (B6355638) ring.
C2 is a chiral center because it is bonded to four different groups: a hydrogen atom, a methyl group, the nitrogen atom of the ring, and the C3 carbon of the ring.
C4 is a chiral center as it is attached to four distinct groups: a hydrogen atom, a methoxy (B1213986) group, the C3 carbon of the ring, and the C5 carbon of the ring.
The presence of two chiral centers means that this compound can exist as a total of four possible stereoisomers. These stereoisomers consist of two pairs of enantiomers. The relative configuration of the substituents at C2 and C4 determines whether the diastereomer is cis (if both substituents are on the same side of the ring's plane) or trans (if they are on opposite sides).
Importance of Stereocontrol in Substituted Piperidines
Piperidine scaffolds are ubiquitous in pharmaceuticals and natural products, forming the core of numerous bioactive molecules. nih.govlifechemicals.comresearchgate.net The specific three-dimensional arrangement of substituents on the piperidine ring is crucial, as different stereoisomers of a compound can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. nih.govthieme-connect.com For instance, the interaction of a drug molecule with its biological target, such as a protein or enzyme, is highly dependent on a precise stereochemical fit.
Therefore, the ability to selectively synthesize a single, desired stereoisomer is of paramount importance in drug discovery and development. acs.org Stereocontrolled synthesis avoids the need for separating complex mixtures of isomers and ensures that the final product has the intended biological effect. thieme-connect.com
Asymmetric Synthetic Strategies for Piperidine Derivatives
To address the need for stereochemically pure piperidine compounds, a variety of asymmetric synthetic strategies have been developed. These methods aim to control the formation of chiral centers during the synthesis of the piperidine ring or its subsequent modification.
One established method for asymmetric synthesis involves the use of a chiral auxiliary. In this approach, an achiral starting material is covalently bonded to a chiral molecule (the auxiliary). This auxiliary then directs the stereochemical outcome of subsequent reactions. After the desired chiral center(s) have been created, the auxiliary is removed, yielding the enantioenriched product. This strategy has been applied to the synthesis of various piperidine derivatives. thieme-connect.comcore.ac.ukacs.org For example, chiral amino alcohols can be used as versatile intermediates that allow for the controlled introduction of substituents at various ring positions, leading to enantiopure polysubstituted piperidines. researchgate.net
Enantioselective catalysis is a highly efficient method that uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. acs.org This approach is widely used for the synthesis of chiral piperidines.
Rhodium-catalyzed asymmetric reactions are particularly prominent. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction can produce 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to form enantioenriched 3-piperidines. organic-chemistry.orgnih.govacs.org Another powerful method is the phosphine-catalyzed [4+2] annulation of imines with allenes, where a C2-symmetric chiral phosphepine acts as an effective catalyst to furnish an array of functionalized piperidines with very good stereoselectivity. acs.orgnih.gov
Diastereoselective transformations are employed when a molecule already contains one or more chiral centers, and the goal is to introduce new stereocenters with a specific configuration relative to the existing ones. Numerous methods have been developed for the diastereoselective synthesis of polysubstituted piperidines.
Key strategies include:
Visible-light-driven radical silylative cyclization of aza-1,6-dienes, which can create densely functionalized piperidines with high diastereoselectivity. nih.govresearchgate.net
Boronyl radical-catalyzed (4+2) cycloaddition between azetidines and alkenes, delivering polysubstituted piperidines with high yield and diastereoselectivity. researchgate.netnih.gov
Carbonyl ene and Prins cyclizations , which provide stereocontrolled routes to 2,4,5-trisubstituted piperidines. lookchem.com
Hydrogenation of substituted pyridines , which often proceeds with high diastereoselectivity to yield cis-substituted piperidines. whiterose.ac.uk
These methods offer robust control over the relative stereochemistry of multiple substituents on the piperidine ring. researchgate.net
| Asymmetric Strategy | Methodology | Catalyst/Reagent Type | Stereoselectivity | Reference |
|---|---|---|---|---|
| Chiral Auxiliary | Use of a covalently bonded chiral molecule to direct reaction stereochemistry. | Chiral amino alcohols | Enantioselective | researchgate.net |
| Enantioselective Catalysis | Asymmetric Reductive Heck Reaction | Rhodium (Rh) complex | Enantioselective | organic-chemistry.orgnih.gov |
| Enantioselective Catalysis | [4+2] Annulation | Chiral phosphepine | Enantioselective | acs.orgnih.gov |
| Diastereoselective Transformation | Visible-Light-Driven Silylative Cyclization | Photocatalyst (e.g., Eosin Y) | Diastereoselective | nih.govresearchgate.net |
| Diastereoselective Transformation | Boronyl Radical-Catalyzed (4+2) Cycloaddition | Diboron(4) compounds / 4-phenylpyridine | Diastereoselective | researchgate.netnih.gov |
| Kinetic Resolution | Enantioselective Acylation | Chiral hydroxamic acids | Enantioselective | nih.govethz.ch |
| Kinetic Resolution | Asymmetric Deprotonation | n-BuLi / (-)-Sparteine | Enantioselective | whiterose.ac.ukacs.org |
Kinetic resolution is a technique used to separate a racemic mixture of enantiomers. It relies on the different rates at which two enantiomers react with a chiral catalyst or reagent. The faster-reacting enantiomer is converted into a new product, which can then be separated from the unreacted, slower-reacting enantiomer. This method provides access to enantioenriched material, although the theoretical maximum yield for the recovered starting material is 50%. nih.gov
For disubstituted piperidines, kinetic resolution has been achieved through methods such as:
Enantioselective acylation using chiral hydroxamic acids, which has proven effective for resolving various disubstituted piperidines. nih.govethz.ch
Asymmetric deprotonation using a chiral base, such as n-butyllithium (n-BuLi) in the presence of (-)-sparteine, which can resolve 2-aryl-4-methylenepiperidines with high selectivity. whiterose.ac.ukacs.org
These techniques are powerful alternatives when direct asymmetric synthesis is challenging. nih.govwhiterose.ac.uk
Methods for Determination of Enantiomeric and Diastereomeric Purity
The analysis of stereoisomeric composition is critical in the synthesis and characterization of chiral molecules like this compound. The determination of enantiomeric excess (ee) for enantiomers and diastereomeric ratio (dr) for diastereomers relies on a variety of analytical techniques that can differentiate between stereoisomers. The primary methods employed for substituted piperidines include chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases, as well as Nuclear Magnetic Resonance (NMR) spectroscopy, often using chiral resolving agents.
Chiral Chromatography
Chromatographic methods are among the most powerful and widely used techniques for the separation and quantification of stereoisomers. These methods rely on the differential interaction of isomers with a chiral environment, most commonly a chiral stationary phase (CSP).
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone for determining the enantiomeric purity of piperidine derivatives. The separation is achieved by passing a solution of the analyte through a column packed with a chiral stationary phase. The two enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times and thus separation.
For piperidine compounds that lack a strong chromophore for UV detection, a pre-column derivatization step is often necessary. nih.govgoogle.com This involves reacting the piperidine with a reagent to introduce a chromophore, such as a benzoyl or toluenesulfonyl group, which enhances detectability. nih.govgoogle.com
Key aspects of chiral HPLC methods for piperidine derivatives include:
Chiral Stationary Phases (CSPs): Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® series), are frequently effective. nih.gov
Mobile Phase: The choice of mobile phase, typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is crucial for achieving optimal separation. nih.gov Modifiers such as diethylamine (B46881) are sometimes added to improve peak shape for basic compounds like piperidines. nih.gov
Derivatization: As many simple piperidines lack a UV chromophore, derivatization is a common strategy. For example, 3-aminopiperidine has been successfully analyzed by derivatizing it with benzoyl chloride before HPLC analysis on both standard C18 and chiral columns. google.com
Table 1: Examples of Chiral HPLC Conditions for Piperidine Derivatives
| Analyte | Derivatizing Agent | Chiral Column | Mobile Phase | Detection | Resolution (Rs) | Reference |
|---|---|---|---|---|---|---|
| (R/S)-Piperidin-3-amine | p-Toluene sulfonyl chloride | Chiralpak AD-H | 0.1% Diethylamine in Ethanol | UV (228 nm) | > 4.0 | nih.gov |
| (R/S)-3-Aminopiperidine | None | Crownpak™ CR+ | 95:5 (V:V) HClO₄ (pH=1):MeOH | Refractive Index | Not specified | google.com |
| Benzoyl-3-aminopiperidine | Benzoyl chloride | Chiral column (unspecified) | Not specified | UV (254 nm) | Not specified | google.com |
Gas Chromatography (GC)
For volatile and thermally stable piperidine derivatives, Gas Chromatography with a chiral capillary column is another effective method for enantiomeric separation. Similar to HPLC, the separation is based on the differential interaction of the enantiomers with the chiral stationary phase coated on the inside of the capillary column. Derivatization may also be employed in GC to improve volatility and thermal stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining both diastereomeric and enantiomeric purity.
Determination of Diastereomeric Purity
Diastereomers have different physical properties and, consequently, their NMR spectra are distinct. In principle, standard ¹H or ¹³C NMR spectroscopy can be used to determine the diastereomeric ratio of a mixture. acs.org Different diastereomers will exhibit unique chemical shifts and/or coupling constants for corresponding nuclei. The ratio of the diastereomers can be calculated by integrating the signals that are unique to each isomer.
Determination of Enantiomeric Purity
Enantiomers are indistinguishable in an achiral solvent as they have identical NMR spectra. To determine enantiomeric purity, a chiral environment must be introduced into the NMR sample. This is achieved by using either Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs).
Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form weak, transient diastereomeric complexes with the enantiomers of the analyte. nih.govunipi.it This association induces a small difference in the chemical environment for the corresponding nuclei of the two enantiomers, leading to the splitting of signals in the NMR spectrum. unipi.it The enantiomeric excess can then be determined by integrating the separated signals. The use of fluorinated probes (¹⁹F NMR) can be particularly effective, as the signals are sharp, discrete, and appear in a spectral region free from other signals. nih.gov
Chiral Derivatizing Agents (CDAs): CDAs react with the enantiomeric analyte to form a covalent bond, creating a new pair of diastereomeric compounds. These diastereomers, having different NMR spectra, can be readily distinguished and quantified by standard NMR techniques. This method is highly reliable but requires that the derivatization reaction goes to completion without any kinetic resolution.
Table 2: NMR-Based Methods for Chiral Analysis of Piperidines and Related N-Heterocycles
| Method | Chiral Auxiliary | Principle | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| ¹⁹F NMR | Chiral Palladium Complex Probe | Forms transient diastereomeric complexes, causing chemical shift differences in the ¹⁹F spectrum of the probe. | Sharp, well-separated signals; high sensitivity. | Requires a specific chiral probe. | nih.gov |
| ¹H NMR | Chiral Solvating Agents (CSAs) | Forms transient diastereomeric complexes, leading to splitting of analyte's proton signals. | Simple addition to NMR tube; no covalent modification needed. | Signal separation can be small; requires optimization of solvent and temperature. | unipi.it |
| ¹H / ¹³C NMR | Chiral Derivatizing Agents (CDAs) | Covalent bond formation to create diastereomers with distinct NMR spectra. | Often results in large, clear separation of signals. | Requires a chemical reaction; potential for kinetic resolution. | N/A |
X-ray Crystallography
For compounds that can be obtained as single crystals of suitable quality, X-ray crystallography provides an unambiguous determination of the relative and, if a heavy atom is present or anomalous dispersion is used, the absolute stereochemistry. researchgate.net While not a method for determining enantiomeric or diastereomeric ratios in a bulk sample, it is the definitive method for confirming the stereochemical structure of a purified stereoisomer. This confirmed structure can then serve as a reference standard for chromatographic and spectroscopic methods.
Conformational Analysis and Dynamics
Conformational Preferences of Six-Membered Nitrogen Heterocycles
The piperidine (B6355638) ring predominantly exists in a chair conformation, which minimizes both angular and torsional strain. researchgate.net However, other conformations, such as the twist-boat, can also be populated. researchgate.net The energy difference between the chair and twist-boat conformations in N-acylpiperidines with a 2-substituent is approximately 1.5 kcal/mol, with the chair form being more stable. nih.gov In some cases, particularly in crowded systems, boat forms can become significant contributors to the conformational equilibrium. researchgate.netias.ac.in For N-acylpiperidines, while the twist-boat conformation is thermodynamically less favorable, it can be stabilized by interactions with proteins. nih.govacs.org
Influence of Methoxy (B1213986) and Methyl Substituents on Piperidine Ring Conformation
The presence of both a methoxy group at the 4-position and a methyl group at the 2-position introduces a complex set of interactions that influence the piperidine ring's conformation. The methyl group at the 2-position will have a preference for the equatorial position to minimize steric strain. acs.org The methoxy group at the 4-position also generally favors the equatorial position. The interplay between these substituents will determine the dominant chair conformation.
Intramolecular Interactions Governing Conformational Stability
Several intramolecular interactions are at play in determining the most stable conformation of 4-Methoxy-2-methyl-piperidine. These include:
Steric Repulsion: This is a primary factor, particularly the 1,3-diaxial interactions that would destabilize conformations where the methyl or methoxy groups are in axial positions. researchgate.net
Charge-Dipole Interactions: Electrostatic interactions between the polar C-O and C-N bonds can influence conformational preferences. researchgate.net In protonated piperidines with polar 4-substituents, a stabilization of the axial conformer is observed. nih.gov
Hyperconjugation: This involves the delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled anti-bonding orbital, which can contribute to the stability of certain conformations. researchgate.net
Solvent Effects on Conformational Equilibria
The surrounding solvent can influence the conformational equilibrium of piperidine derivatives. rsc.org Polar solvents may stabilize conformers with larger dipole moments, while non-polar solvents will favor less polar conformations. The solvation of the amino group of piperidine, in particular, can be affected by the acid-base properties of the solvent. researchgate.net Quantum-chemical calculations have shown that the conformational equilibrium of 3-(hydroxymethyl)piperidine in solution changes significantly with varying solvent polarity. researchgate.net
Computational Approaches to Conformational Landscape Exploration
A variety of computational methods are employed to investigate the conformational landscape of piperidine derivatives. Density Functional Theory (DFT) methods, such as B3LYP and M06-2X, are widely used to predict relative conformational energies. acs.orgrsc.org Molecular mechanics calculations have also been successful in predicting the conformer energies of both free piperidine bases and their protonated forms. nih.gov These computational tools allow for the exploration of potential energy surfaces and the identification of stable conformers and the energy barriers between them. rsc.org
Interactive Data Table: Conformational Energy Contributions
| Interaction Type | Description | Estimated Energy Contribution (kcal/mol) |
| Steric Repulsion | 1,3-diaxial interaction involving a methyl group | ~1.7 |
| 1,3-diaxial interaction involving a methoxy group | ~0.6 | |
| Gauche Interaction | Between adjacent equatorial substituents | ~0.4-0.6 |
| Anomeric Effect | Stabilization of an axial electronegative substituent at C2 | Variable, can be significant |
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 4-Methoxy-2-methyl-piperidine, a combination of 1D and 2D NMR techniques would be employed to assign all proton and carbon signals and to understand the compound's stereochemistry and conformational preferences.
¹H NMR for Proton Environments and Coupling Patterns
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. In this compound, distinct signals are expected for the protons on the piperidine (B6355638) ring, the methyl group at the C2 position, and the methoxy (B1213986) group at the C4 position. The chemical shifts (δ) are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, as well as the stereochemical relationship between protons (axial vs. equatorial).
Key expected features include:
A doublet for the C2-methyl group protons, coupled to the proton at C2.
A singlet for the methoxy group protons.
Complex multiplets for the ring protons (C2, C3, C4, C5, C6), with their chemical shifts and coupling constants (J) depending on their axial or equatorial orientation and their proximity to the substituents.
A broad signal for the N-H proton, which may exchange with deuterium (B1214612) if D₂O is added.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~2.6 - 2.8 | m | - |
| H-3 (axial & equatorial) | ~1.4 - 1.9 | m | - |
| H-4 | ~3.2 - 3.4 | m | - |
| H-5 (axial & equatorial) | ~1.3 - 1.8 | m | - |
| H-6 (axial & equatorial) | ~2.5 - 3.1 | m | - |
| 2-CH₃ | ~1.0 - 1.2 | d | ~6-7 |
| 4-OCH₃ | ~3.3 | s | - |
| N-H | ~1.5 - 2.5 (broad) | s | - |
¹³C NMR for Carbon Backbone Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct signals are expected, corresponding to the five carbons of the piperidine ring and the two carbons of the methyl and methoxy substituents. The chemical shifts are indicative of the carbon type (CH₃, CH₂, CH) and the influence of adjacent heteroatoms.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~52 - 55 |
| C-3 | ~30 - 35 |
| C-4 | ~75 - 78 |
| C-5 | ~30 - 35 |
| C-6 | ~45 - 48 |
| 2-CH₃ | ~20 - 24 |
| 4-OCH₃ | ~55 - 57 |
Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)
2D NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. It would show correlations between the C2-proton and the C2-methyl protons, as well as adjacent protons on the piperidine ring (e.g., H-2 with H-3, H-3 with H-4, etc.), helping to trace the spin system through the ring.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons (¹JCH). It would definitively link each proton signal to its corresponding carbon signal (e.g., the C2-proton signal to the C-2 carbon signal), confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range couplings between protons and carbons over two or three bonds (²JCH and ³JCH). Key correlations would include the protons of the 4-methoxy group to the C-4 of the ring, and the protons of the 2-methyl group to both C-2 and C-3 of the ring. These correlations are vital for confirming the placement of the substituents on the piperidine backbone.
Variable Temperature NMR Studies for Conformational Dynamics
The piperidine ring exists in a dynamic equilibrium between two chair conformations. Variable temperature (VT) NMR studies can provide insight into this dynamic process. By lowering the temperature, the rate of ring inversion can be slowed on the NMR timescale, potentially allowing for the observation of separate signals for the axial and equatorial protons of a given CH₂ group, which are averaged at room temperature. nih.gov Such studies could determine the preferred conformation of the substituents (axial vs. equatorial) and quantify the energy barrier for the ring flip, providing valuable data on the molecule's conformational dynamics.
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of laser light (FT-Raman).
Key expected vibrational modes for this compound would include:
N-H Stretch : A moderate to weak band around 3300-3350 cm⁻¹ in the FT-IR spectrum.
C-H Stretches : Multiple bands in the 2800-3000 cm⁻¹ region for the aliphatic C-H bonds of the ring and methyl groups.
C-O Stretch : A strong, characteristic band in the 1070-1150 cm⁻¹ region, indicative of the C-O-C ether linkage.
C-N Stretch : A band in the 1250-1020 cm⁻¹ range.
CH₂/CH₃ Bending : Vibrations appearing in the 1430-1470 cm⁻¹ region.
Table 3: Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3350 | Medium-Weak |
| C-H Stretch (aliphatic) | 2800 - 3000 | Strong |
| C-H Bend (CH₂/CH₃) | 1430 - 1470 | Medium |
| C-O Stretch (ether) | 1070 - 1150 | Strong |
| C-N Stretch | 1020 - 1250 | Medium |
Mass Spectrometry (MS and High-Resolution MS) for Molecular Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass with high precision, allowing for the calculation of the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
For this compound (C₇H₁₅NO, Molecular Weight: 129.20 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 129. The fragmentation is typically initiated by the loss of an electron from the nitrogen lone pair, followed by cleavage of bonds adjacent to the nitrogen (alpha-cleavage).
Common fragmentation pathways for piperidine derivatives include:
Alpha-Cleavage : Loss of the methyl group at C2 would lead to a stable iminium ion fragment. Cleavage between C2 and C3 would result in a fragment at m/z [M - CH₃]⁺ = 114.
Loss of Methoxy Group : Cleavage of the C-O bond at the C4 position could lead to the loss of a methoxy radical (•OCH₃), resulting in a fragment at m/z [M - 31]⁺ = 98.
Ring Opening and Further Fragmentation : The piperidine ring can undergo complex rearrangements and further fragmentation, leading to a series of smaller ions that are characteristic of the piperidine core structure.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment Ion | Significance |
|---|---|---|
| 129 | [C₇H₁₅NO]⁺ | Molecular Ion (M⁺) |
| 114 | [M - CH₃]⁺ | Loss of methyl group from C2 |
| 98 | [M - OCH₃]⁺ | Loss of methoxy group from C4 |
| 84 | [C₅H₁₀N]⁺ | Fragment from ring cleavage |
| 70 | [C₄H₈N]⁺ | Fragment from ring cleavage |
Solid-State Structural Elucidation via X-ray Diffraction
For instance, the crystal structures of trichlorido(4-methylpiperidine)gold(III) and its tribromido analogues have been determined. iucr.org In these structures, the 4-methylpiperidine (B120128) ligand adopts a chair conformation, which is the most stable conformation for a six-membered heterocyclic ring. The methyl group is found in the equatorial position to minimize steric hindrance. iucr.org It is highly probable that this compound would also adopt a chair conformation in the solid state.
In this conformation, both the 2-methyl and the 4-methoxy substituents would preferentially occupy equatorial positions to reduce steric strain and achieve a lower energy state. The precise bond lengths and angles would be influenced by the electronic effects of the substituents and the crystal packing forces.
Table 2: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Conformation | Chair |
| 2-Methyl Position | Equatorial |
| 4-Methoxy Position | Equatorial |
| C-N Bond Length | ~1.47 Å |
| C-C Bond Length | ~1.53 Å |
Electron Paramagnetic Resonance (EPR) for Paramagnetic Derivatives and Host-Guest Interactions
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. The parent molecule, this compound, is a diamagnetic species with no unpaired electrons and is therefore EPR-silent. However, EPR spectroscopy is invaluable for studying its paramagnetic derivatives, such as the corresponding nitroxide radical, and for probing its interactions in host-guest systems.
Paramagnetic Derivatives:
A paramagnetic derivative of this compound can be generated by oxidation of the secondary amine to a nitroxide radical. This would result in a compound analogous to the well-known TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) radical. The EPR spectrum of such a nitroxide radical is characterized by a three-line pattern due to the hyperfine coupling of the unpaired electron with the 14N nucleus (I=1). nih.govlibretexts.org The shape and width of these lines are sensitive to the rotational motion of the radical, providing information about the local environment's viscosity and temperature. The g-value and the hyperfine coupling constant (AN) are characteristic parameters of the nitroxide and its immediate surroundings. The presence of the methoxy and methyl groups would influence the conformational dynamics of the piperidine ring, which in turn could subtly affect the EPR spectral parameters.
Table 3: Predicted EPR Spectral Parameters for 4-Methoxy-2-methyl-1-piperidinyloxyl Radical
| Parameter | Solvent | Predicted Value |
|---|---|---|
| g-value | Toluene | ~2.006 |
| AN (Hyperfine Coupling Constant) | Toluene | ~15 G |
Host-Guest Interactions:
EPR spectroscopy is also a powerful tool for studying host-guest interactions. nih.gov If this compound, or more typically its nitroxide derivative, acts as a guest molecule encapsulated within a host system (e.g., cyclodextrins, cucurbiturils), the EPR spectrum of the nitroxide will be significantly altered. rsc.org Upon inclusion in the host's cavity, the rotational motion of the nitroxide is restricted, leading to a broadening of the EPR spectral lines and a transition from an isotropic to an anisotropic spectrum. rsc.org Analysis of these spectral changes can provide quantitative information about the binding affinity, stoichiometry, and dynamics of the host-guest complex. nih.govmdpi.com The polarity of the host's cavity can also be probed, as the AN value is sensitive to the polarity of the nitroxide's environment.
Theoretical and Computational Investigations
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Ab Initio methods, are fundamental to modern chemical research. DFT, with functionals like B3LYP, is widely used for its balance of accuracy and computational cost, making it suitable for studying piperidine (B6355638) derivatives. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous properties can be derived.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. youtube.compsicode.org This procedure yields the most stable three-dimensional structure, providing key information on bond lengths, bond angles, and dihedral angles. For 4-Methoxy-2-methyl-piperidine, the piperidine ring is expected to adopt a chair conformation, which is the most stable form for piperidine itself. cdc.gov
The substituents—a methyl group at the 2-position and a methoxy (B1213986) group at the 4-position—can exist in either axial or equatorial positions. Computational studies on similar substituted piperidines, such as 2-methylpiperidine (B94953) and 4-methylpiperidine (B120128), consistently show that the equatorial conformation is energetically more favorable to minimize steric hindrance. nih.govrsc.org Therefore, the most stable conformer of this compound is predicted to have both the 2-methyl and 4-methoxy groups in equatorial positions.
Electronic structure analysis describes the distribution and energies of electrons within the optimized geometry. This analysis provides a basis for understanding the molecule's reactivity and spectroscopic properties.
Table 1: Predicted Optimized Geometrical Parameters for Equatorial this compound
Disclaimer: The following data is a representative example based on DFT calculations of similar substituted piperidines (e.g., 2-methylpiperidine, 4-methoxypiperidine) and is intended to be illustrative for this compound.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C-N | ~1.47 Å |
| C-C (ring) | ~1.53-1.54 Å | |
| C-H | ~1.09-1.10 Å | |
| C2-C(methyl) | ~1.54 Å | |
| C4-O | ~1.43 Å | |
| O-C(methoxy) | ~1.42 Å | |
| Bond Angles | C-N-C | ~111° |
| C-C-C (ring) | ~110-112° | |
| H-C-H | ~108-109° | |
| N-C2-C(methyl) | ~110° | |
| C3-C4-O | ~109° | |
| Dihedral Angles | C6-N1-C2-C3 | ~-55° (Chair) |
| N1-C2-C3-C4 | ~56° (Chair) |
Vibrational Frequency Analysis and Potential Energy Distribution (PED)
Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. mdpi.com The calculated frequencies correspond to the molecule's fundamental vibrational modes, such as stretching, bending, and torsional motions.
Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational frequencies to specific molecular motions. researchgate.net This provides a detailed understanding of each vibrational band. For this compound, characteristic vibrations would include:
N-H stretching: A prominent band typically around 3300-3500 cm⁻¹.
C-H stretching: Multiple bands in the 2800-3000 cm⁻¹ region from the piperidine ring, methyl, and methoxy groups.
CH₂ bending/scissoring: Vibrations typically observed in the 1440-1475 cm⁻¹ range. researchgate.net
C-N stretching: Found in the fingerprint region, typically around 1000-1200 cm⁻¹.
C-O stretching: A strong band expected around 1075-1150 cm⁻¹ for the methoxy ether linkage.
Studies on 2-methylpiperidine and 3-methylpiperidine (B147322) have successfully used DFT calculations to assign their vibrational spectra, demonstrating the reliability of this approach for substituted piperidines. nih.govresearchgate.net
Table 2: Predicted Vibrational Frequencies and PED Assignments for this compound
Disclaimer: This table presents a selection of expected vibrational modes and frequencies based on DFT studies of analogous molecules. researchgate.netnih.gov The PED contributions are illustrative.
| Frequency (cm⁻¹) | Assignment | PED Contribution (Illustrative) |
| ~3350 | ν(N-H) | 100% N-H stretch |
| ~2975 | ν_as(CH₃) | 95% asymm. methyl C-H stretch |
| ~2940 | ν_as(CH₂) | 98% asymm. methylene (B1212753) C-H stretch |
| ~2870 | ν_s(CH₃) | 96% symm. methyl C-H stretch |
| ~2855 | ν_s(CH₂) | 97% symm. methylene C-H stretch |
| ~1460 | δ(CH₂) | 85% CH₂ scissoring |
| ~1450 | δ_as(CH₃) | 88% asymm. methyl C-H bend |
| ~1100 | ν(C-O) | 75% C-O stretch, 15% C-C stretch |
| ~1090 | ν(C-N) | 60% C-N stretch, 25% CH₂ rock |
NMR Chemical Shift Prediction (e.g., GIAO Approach)
The Gauge-Including Atomic Orbital (GIAO) method is a highly effective approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. rsc.orggaussian.com By predicting the ¹H and ¹³C NMR spectra, computational methods can aid in the structural elucidation and confirmation of compounds like this compound.
The predicted chemical shifts are influenced by the local electronic environment of each nucleus. For this compound, key features would include:
¹H NMR: The proton on the nitrogen (N-H) would appear as a broad singlet. The protons on the carbon adjacent to the nitrogen (C2 and C6) would be shifted downfield. The methyl and methoxy protons would each give rise to distinct singlets (or a doublet for the C2-methyl group if coupling to the C2 proton is considered). The presence of equatorial and axial protons on the ring would lead to complex splitting patterns.
¹³C NMR: The carbons bonded to the electronegative nitrogen (C2, C6) and oxygen (C4) atoms would be deshielded and appear at higher chemical shifts. The methyl and methoxy carbons would have characteristic shifts in the aliphatic region.
Computational studies have shown that DFT-GIAO calculations can accurately reproduce experimental chemical shifts for complex organic molecules, including heterocyclic systems. nih.gov
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. dergipark.org.tr
HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair of electrons, making it the primary site for electrophilic attack.
LUMO: Represents the ability of a molecule to accept electrons. The LUMO is likely distributed over the C-H and C-N antibonding orbitals.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an important indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comyoutube.com The introduction of electron-donating groups like methyl and methoxy is expected to raise the HOMO energy, potentially narrowing the gap and increasing reactivity compared to unsubstituted piperidine.
Table 3: Predicted Frontier Molecular Orbital Energies
Disclaimer: These values are illustrative, based on typical DFT calculations for substituted piperidines. researchgate.netresearchgate.net
| Parameter | Predicted Energy (eV) |
| HOMO Energy | ~ -6.0 to -6.5 |
| LUMO Energy | ~ 0.5 to 1.0 |
| HOMO-LUMO Gap (ΔE) | ~ 6.5 to 7.5 |
Natural Bond Orbital (NBO) and Charge Distribution Analysis (e.g., Mulliken Charges)
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edumolfunction.com It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stabilizing energy of these interactions. For this compound, significant interactions would include hyperconjugation effects, such as the donation of electron density from C-H or C-C sigma bonds into empty antibonding orbitals. A key interaction would be the donation from the nitrogen lone pair (n) to adjacent antibonding sigma orbitals (σ*), which stabilizes the molecule.
Charge distribution analysis, often calculated using Mulliken's method, assigns partial charges to each atom in the molecule. niscpr.res.in This helps to identify electrophilic and nucleophilic sites. In this compound, the electronegative nitrogen and oxygen atoms are expected to carry significant negative charges, while the hydrogen atoms and some carbon atoms bonded to them will be positively charged. nih.govresearchgate.net The nitrogen atom of the piperidine ring is typically found to possess a high negative charge. nih.gov
Table 4: Predicted Mulliken Atomic Charges
Disclaimer: The charge values are representative examples derived from computational studies on similar piperidine structures. nih.govmdpi.com
| Atom | Predicted Charge (a.u.) |
| N1 | -0.4 to -0.6 |
| C2 | +0.1 to +0.2 |
| C4 | +0.2 to +0.3 |
| O (methoxy) | -0.5 to -0.7 |
| H (on N) | +0.3 to +0.4 |
| C (methyl) | -0.2 to -0.3 |
| C (methoxy) | +0.1 to +0.2 |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. wolfram.comuni-muenchen.de It is plotted onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential.
Red/Yellow Regions: Indicate negative potential (electron-rich), corresponding to sites susceptible to electrophilic attack. For this compound, the most negative potential is expected to be concentrated around the nitrogen and oxygen atoms due to their lone pairs of electrons. researchgate.net
Blue Regions: Indicate positive potential (electron-poor), corresponding to sites for nucleophilic attack. These regions are typically found around the hydrogen atoms, particularly the one attached to the nitrogen (N-H).
The MEP map provides a powerful and intuitive tool for predicting how the molecule will interact with other charged species, highlighting its reactive sites. researchgate.net
Molecular Mechanics and Dynamics Simulations for Complex Systems
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the behavior of molecules, from small organic compounds to large biomolecular complexes. These methods rely on classical mechanics and force fields to calculate the potential energy and forces within a system, allowing for the exploration of conformational preferences and dynamic motions over time. rsc.orgmdpi.com
For piperidine derivatives, a key conformational question is the preference for substituents to occupy either an axial or equatorial position on the chair-like ring. In the case of 2-methylpiperidine, quantum mechanics (QM) calculations indicate that the orientation is highly dependent on the nature of the nitrogen substituent. For a simple N-methylated piperidine, the conformer with the 2-methyl group in the equatorial position is energetically favored by approximately 1.8 kcal/mol. nih.gov However, when the nitrogen is acylated, creating a partial double-bond character between the nitrogen and the carbonyl carbon, a phenomenon known as pseudoallylic strain can reverse this preference. This strain forces the 2-substituent into the axial orientation to minimize steric clashes, with a free energy difference (ΔG) of up to -3.2 kcal/mol favoring the axial conformer. nih.gov
The 4-methoxy group in this compound also has conformational preferences, though generally with a smaller energy barrier between axial and equatorial states compared to a methyl group. The final, most stable conformation of the molecule arises from the interplay of these steric and electronic effects.
Molecular dynamics simulations can extend this static picture by modeling the dynamic behavior of the molecule in a simulated physiological environment, such as a solvent box of water. rsc.org An MD simulation tracks the trajectory of each atom over time (typically nanoseconds to microseconds), providing insights into:
Conformational Stability : Root Mean Square Deviation (RMSD) analysis can be used to assess whether the piperidine ring and its substituents remain in a stable conformation or undergo transitions. mdpi.com
Flexibility : Root Mean Square Fluctuation (RMSF) calculations can identify which parts of the molecule are more rigid or flexible. mdpi.com For instance, the methoxy group's methyl end may exhibit more fluctuation than the rigid piperidine core.
Solvent Interactions : MD simulations explicitly model the interactions between the compound and surrounding water molecules, including the formation of hydrogen bonds, which can influence conformational preferences.
Binding Dynamics : When simulated as part of a protein-ligand complex, MD can reveal the stability of binding poses, key intermolecular interactions, and the conformational changes that occur upon binding. mdpi.com
Different force fields, such as GAFF, CHARMM, and OPLS, can be used for these simulations, and while they generally reproduce molecular and crystal structures well, quantitative results like atomic displacement parameters should be interpreted with caution. rsc.org
Table 1: Conformational Energy Data for Substituted Piperidines
| Compound | Substituent Position | Favored Conformation | ΔG (kcal/mol) | Method |
|---|---|---|---|---|
| 1,2-dimethylpiperidine | 2-methyl | Equatorial | +1.8 | QM Calculation nih.gov |
| 1-(2-methyl-1-piperidyl)ethanone | 2-methyl | Axial | -3.2 | QM Calculation nih.gov |
Computational Design Principles for Conformationally Constrained Scaffolds
The use of conformationally restricted scaffolds is a cornerstone of modern drug design. By reducing the number of accessible conformations, medicinal chemists can pre-organize a molecule into its bioactive shape. mdpi.com This strategy offers several advantages:
Increased Potency : A rigid molecule does not need to pay a significant entropic penalty upon binding to its target, as it is already in a favorable conformation. This can lead to a higher binding affinity.
Enhanced Selectivity : A precisely defined three-dimensional shape can better fit the unique topology of a specific target's binding site, reducing off-target interactions.
Improved Pharmacokinetic Properties : Rigid scaffolds can lead to better metabolic stability and cell permeability. Introducing chiral piperidine scaffolds, for example, has been shown to modulate physicochemical properties and improve pharmacokinetics. researchgate.netdoaj.org
The this compound framework serves as an excellent example of a conformationally constrained scaffold. The cis- and trans-isomers resulting from the relative stereochemistry of the 2-methyl and 4-methoxy groups present two distinct and relatively rigid platforms. Computational methods are vital for designing and evaluating such scaffolds. Structure-based design, for instance, utilizes the 3D structure of a target protein to design ligands that fit snugly into the binding site. nih.gov In this context, the piperidine scaffold acts as a core from which substituents (or "exit vectors") can be projected into specific pockets of the receptor. nih.gov
Computational design principles for scaffolds like this compound involve:
Scaffold Selection : Identifying a core structure that is synthetically accessible and places functional groups in the correct spatial orientation.
Stereochemical Control : Using computational modeling to predict which isomer (e.g., cis vs. trans) will have the optimal geometry for binding.
Vector Optimization : Determining the ideal attachment points and orientations for substituents on the scaffold to maximize interactions with the target.
The structural rigidification offered by the disubstituted piperidine ring is a proven strategy for improving the pharmacological profile of a lead compound. nih.gov
Exit Vector Analysis (EVA) for Scaffold Comparability
As medicinal chemists seek to create novel molecules or replace existing core structures (scaffold hopping), it is crucial to understand and compare the three-dimensional shapes that different scaffolds can present. Exit Vector Analysis (EVA) is a computational tool designed for this purpose. It provides a way to visualize and quantify the chemical space covered by disubstituted scaffolds. rsc.org
The method works by defining the "exit vectors" as the bonds connecting the substituents to the core scaffold. The relative spatial orientation of these two vectors is then described by a set of geometric parameters, such as the distance and angles between them. researchgate.net This analysis results in an "Exit Vector Plot" (EVP), which is analogous to the Ramachandran plot used for protein secondary structure analysis. rsc.org Different scaffolds will occupy distinct regions of the EVP, allowing for a direct comparison of their geometric capabilities.
For a scaffold like this compound, the exit vectors would typically be the C2-H bond (which would be replaced by a substituent) and the C4-O bond of the methoxy group (or the C4-H if that position were to be substituted instead). The analysis would consider both the cis and trans isomers, as they would produce different exit vector geometries and thus occupy different regions on an EVP.
EVA and the related concept of Exploited Vector Patterns (EVP) are used to:
Classify Scaffolds : Grouping scaffolds based on the 3D orientation of the substituents they can hold. rsc.org
Guide Scaffold Hopping : Identifying structurally novel scaffolds that can mimic the exit vector geometry of a known active compound.
Assess Chemical Diversity : Quantifying the diversity of substitution patterns explored within a series of compounds based on a common scaffold. chemrxiv.org
Analysis of 4-methylpiperidine analogues has shown that fluorination causes negligible change in the molecule's conformation as assessed by EVP, indicating the robustness of the core piperidine scaffold's geometry. researchgate.net Applying EVA to the this compound scaffold would allow designers to rationally compare it to other core structures, such as substituted cyclohexanes or other heterocyclic rings, to determine its suitability as a bioisosteric replacement or as a novel core for exploring new chemical space.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1,2-dimethylpiperidine |
| 1-(2-methyl-1-piperidyl)ethanone |
| 2-methyl-1-phenylpiperidine |
Chemical Transformations and Derivatization Reactions
Reactions at the Piperidine (B6355638) Nitrogen
The secondary amine of the piperidine ring is the most common site for derivatization due to the nucleophilicity of the nitrogen lone pair. These reactions are fundamental for introducing a wide variety of functional groups and for building molecular complexity.
N-Alkylation and N-Acylation Reactions
N-Alkylation of 4-Methoxy-2-methyl-piperidine involves the formation of a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. This is typically achieved by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) chloride) in the presence of a base to neutralize the hydrogen halide byproduct. Common bases include potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.netgoogle.com The reaction generally proceeds via an SN2 mechanism. For highly reactive electrophiles like p-methoxybenzyl chloride, which can readily form a stable carbocation, the reaction may have more SN1 character, and less polar solvents like dichloromethane (B109758) (DCM) may be preferred to avoid side reactions with protic solvents. chemicalforums.com Another powerful method for N-alkylation is reductive amination, which involves the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent. google.com
N-Acylation introduces an acyl group to the nitrogen atom, forming a stable amide linkage. This transformation is readily accomplished using acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to act as an acid scavenger. These reactions are typically high-yielding and are fundamental in peptide synthesis and the modification of bioactive molecules.
| Reaction Type | Typical Reagents | Solvent(s) | Base |
| N-Alkylation | Alkyl Halides (e.g., CH₃I, BnCl) | DMF, Acetonitrile | K₂CO₃, NaH researchgate.net |
| N-Alkylation | Aldehydes/Ketones + Reducing Agent | Methanol, DCM | (Reductive Amination) |
| N-Acylation | Acyl Chlorides, Acid Anhydrides | DCM, THF | Triethylamine, Pyridine |
Formation of Amides, Ureas, Carbamates, and Sulfonamides
Further derivatization at the nitrogen center allows for the synthesis of a diverse range of functional groups with varied electronic and steric properties.
Amides: Beyond simple acylation, amide bonds can be formed by coupling the piperidine with carboxylic acids using peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt). nih.gov This method is particularly useful for more complex or sensitive substrates.
Ureas: Substituted ureas are commonly synthesized by reacting the piperidine with an isocyanate. bioorganic-chemistry.com The nucleophilic nitrogen of the piperidine attacks the electrophilic carbonyl carbon of the isocyanate, leading to a rapid and often quantitative formation of the urea (B33335) derivative. beilstein-journals.org Studies on sterically hindered piperidines, such as 2-methylpiperidine (B94953), show that while yields might be slightly lower compared to unsubstituted piperidines, the reaction still proceeds effectively.
Carbamates: Carbamates are valuable as protecting groups for amines and as functionalities in their own right. They can be prepared by reacting this compound with a chloroformate (e.g., ethyl chloroformate, benzyl chloroformate) in the presence of a base. acs.org Alternatively, a one-step synthesis can be achieved by reacting the piperidine, phosgene (B1210022) (or a phosgene equivalent), and an alcohol. google.com Research on 2-methylpiperidine has shown that carbamates can be successfully formed by reacting the anhydrous amine with carbon dioxide, demonstrating the nucleophilicity of the hindered amine. nih.govsemanticscholar.org
Sulfonamides: The reaction of this compound with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine or sodium hydride yields the corresponding sulfonamide. researchgate.netnih.gov This functional group is a key component in many therapeutic agents. The synthesis is generally robust and provides stable derivatives.
| Derivative | Reagent Type | Example Reagent |
| Amide | Carboxylic Acid + Coupling Agent | Benzoic Acid + EDCI/HOBt nih.gov |
| Urea | Isocyanate | Phenyl Isocyanate bioorganic-chemistry.com |
| Carbamate | Chloroformate | Ethyl Chloroformate acs.org |
| Sulfonamide | Sulfonyl Chloride | p-Toluenesulfonyl Chloride nih.gov |
Functionalization at Carbon Centers (C2, C4)
Direct C-H functionalization of the piperidine ring is more challenging than N-functionalization but offers powerful routes to novel analogues. The electronic properties of the ring influence the regioselectivity of these reactions.
C2 Position: The C-H bond at the C2 position (alpha to the nitrogen) is electronically activated due to the adjacent nitrogen atom, which can stabilize a partial positive charge during a C-H insertion event. nih.gov However, this position is also sterically hindered by the existing methyl group in this compound. Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been shown to be effective for functionalizing the C2 position of N-protected piperidines. researchgate.net An alternative strategy involves the electrochemical oxidation of an N-formyl protected piperidine to introduce a methoxy (B1213986) group at C2, which can then act as a precursor to an N-acyliminium ion, enabling the addition of various carbon nucleophiles. nih.gov
C4 Position: The C-H bond at the C4 position is less electronically deactivated by the nitrogen than the C3 position and is sterically more accessible than the C2 position. nih.gov Directing functionalization to C4 often requires overcoming the electronic preference for C2, which can be achieved by using sterically demanding catalysts or bulky N-protecting groups that shield the alpha-positions. researchgate.net
Oxidation Reactions of the Piperidine Ring
Oxidation of the piperidine ring can lead to the formation of various useful intermediates, such as enamines, iminium ions, or piperidones (lactams). The specific outcome depends on the oxidant used and the substitution pattern on the nitrogen. For N-alkylated piperidines like derivatives of this compound, oxidation with reagents like mercury(II)-EDTA can lead to dehydrogenation. researchgate.net This process typically forms an iminium ion intermediate by removing hydrogen from the carbon atoms alpha to the nitrogen (C2 and C6). These intermediates can be trapped by nucleophiles or, if an appropriate substituent is present on the nitrogen (e.g., a hydroxyethyl (B10761427) group), can cyclize to form lactams (piperidones). researchgate.net Anodic oxidation of N-carbamate protected piperidines is another method to introduce functionality, such as a methoxy group, at the alpha-carbon, which can then be eliminated to form an enecarbamate. cdnsciencepub.com
Coupling Reactions (e.g., Palladium-catalyzed)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. fishersci.ca For a secondary amine like this compound, the most direct application of this chemistry is in N-arylation or N-vinylation reactions, such as the Buchwald-Hartwig amination. This reaction couples the piperidine nitrogen with an aryl or vinyl halide/triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This allows for the direct installation of aromatic or olefinic groups onto the nitrogen atom, providing access to a wide range of complex tertiary amine structures. Furthermore, palladium-catalyzed reductive Heck couplings have been employed to construct highly substituted piperidine rings, offering a powerful tool for synthesizing complex alkaloid skeletons. nih.gov Cascade reactions involving palladium catalysis can also be used, for example, in cyclization-carbonylation-cyclization sequences to build complex heterocyclic systems from appropriately substituted precursors. nih.gov
Synthetic Utility and Role in Complex Molecule Construction
4-Methoxy-2-methyl-piperidine as a Synthetic Building Block
The utility of this compound as a synthetic building block largely stems from its 2,4-disubstituted pattern, which allows for the creation of stereochemically rich and diverse molecular frameworks. The development of diastereoselective synthetic methods has been crucial in unlocking the full potential of this compound, enabling chemists to control the relative stereochemistry of the methyl and methoxy (B1213986) groups. nih.govnih.gov This control is paramount as the biological activity of a molecule is often intrinsically linked to its three-dimensional structure.
Methodologies for the diastereoselective synthesis of 2,4-disubstituted piperidines often rely on stereocontrolled reduction of substituted pyridinium (B92312) salts or piperidones, or through stereoselective hydrogenation of corresponding pyridine (B92270) precursors. nih.gov For instance, the relative stereochemistry of the methyl and methoxy groups in this compound can be controlled by the choice of reducing agent and the nature of the protecting group on the nitrogen atom.
The presence of both a methyl group at the 2-position and a methoxy group at the 4-position provides multiple points for further functionalization and diversification. The nitrogen atom of the piperidine (B6355638) ring can be readily derivatized, while the methoxy group can be cleaved to reveal a hydroxyl group, opening up another avenue for chemical modification.
Precursor for Advanced Organic Intermediates
Beyond its direct use as a building block, this compound serves as a crucial precursor for the synthesis of more complex and advanced organic intermediates. These intermediates are often key fragments in the total synthesis of natural products and in the development of novel pharmaceutical agents.
The piperidine ring system is a common motif in a wide variety of alkaloids, a class of naturally occurring compounds with diverse and potent biological activities. Synthetic routes towards these complex natural products often involve the elaboration of simpler piperidine-based intermediates. This compound, with its defined stereochemistry, can be a strategic starting material for the synthesis of specific alkaloid skeletons.
In medicinal chemistry, the development of new drugs often requires the synthesis of libraries of related compounds to explore structure-activity relationships (SAR). This compound can be readily converted into a range of derivatives, each with subtle variations in its structure, providing a platform for the generation of such focused libraries for drug discovery programs. nih.govrsc.org
Integration into Diverse Chemical Scaffolds
The piperidine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.net The integration of the this compound unit into larger and more diverse chemical scaffolds is a common strategy in the design of new therapeutic agents. acs.org
The inherent three-dimensionality of the piperidine ring, further defined by the substituents at the 2 and 4 positions, allows for the precise spatial orientation of functional groups. This is critical for achieving high-affinity and selective binding to biological targets such as enzymes and receptors.
The versatility of the piperidine nitrogen allows for its incorporation into a variety of heterocyclic systems through annulation reactions. Furthermore, the functional groups on the piperidine ring can be used as handles to attach other molecular fragments, leading to the construction of complex and diverse molecular architectures. This modular approach is highly valuable in combinatorial chemistry and fragment-based drug discovery. rsc.orgrsc.org
Application in the Development of Molecular Probes and Tools
Molecular probes and chemical tools are essential for studying biological processes and elucidating the mechanisms of action of drugs. The piperidine scaffold, due to its prevalence in bioactive molecules, is an attractive framework for the design of such tools.
While direct applications of this compound in this area are not extensively documented, the principles of molecular probe design suggest its potential utility. For instance, the piperidine ring could serve as the core recognition element for a specific biological target. The functional groups of this compound could then be used to attach reporter groups, such as fluorescent dyes or affinity tags, to enable the visualization or isolation of the target.
Furthermore, derivatives of this compound could be developed as chemical tools to modulate the activity of specific enzymes or receptors. By systematically modifying the substituents on the piperidine ring, it is possible to fine-tune the compound's biological activity and selectivity, leading to the development of potent and specific pharmacological tools. The study of highly functionalized piperidines has shown their potential as radical scavengers and their ability to interact with DNA, suggesting their utility in developing probes for such interactions. nih.gov
Q & A
Q. What are the common synthetic routes for 4-Methoxy-2-methyl-piperidine in laboratory settings?
The synthesis typically involves alkylation or functionalization of piperidine derivatives. For example:
- Alkylation : Reacting 2-methylpiperidine with methoxy-containing reagents (e.g., methyl iodide in the presence of a base like triethylamine) under controlled conditions. Solvents such as dichloromethane or tetrahydrofuran are often used to optimize reaction efficiency .
- Purification : Crystallization or column chromatography is employed to isolate the product, with yields dependent on reaction time and temperature optimization .
| Key Reaction Parameters | Typical Conditions |
|---|---|
| Solvent | Dichloromethane, THF |
| Base | Triethylamine, NaOH |
| Temperature | 0°C to reflux |
| Yield Optimization | 12-24 hours, inert atmosphere |
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : 1H and 13C NMR confirm the structure by identifying methoxy (-OCH3) and methyl (-CH3) groups. For example, methoxy protons appear as a singlet near δ 3.3 ppm in CDCl3 .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detects functional groups like C-O (methoxy) and C-N (piperidine) bonds .
Q. What safety precautions are essential when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential respiratory irritation .
- Storage : Keep in a cool, dry place away from oxidizing agents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity in alkylation reactions .
- Catalysis : Transition-metal catalysts (e.g., Pd/C) or phase-transfer catalysts can accelerate reactions .
- Temperature Gradients : Gradual heating (e.g., 40°C to 80°C) reduces side reactions like over-alkylation .
Data Contradiction Example : Discrepancies in reported yields (e.g., 50% vs. 70%) may arise from impurities in starting materials or variations in workup protocols. Replicating conditions with strict moisture control can resolve this .
Q. How do researchers address contradictions in NMR data for this compound derivatives?
- Deuterated Solvents : Use CD3OD instead of CDCl3 to resolve splitting patterns caused by hydrogen bonding .
- Variable Temperature NMR : Identifies dynamic rotational barriers in the piperidine ring .
- Cross-Validation : Correlate NMR data with X-ray crystallography or computational modeling (e.g., DFT) .
Q. What pharmacological mechanisms are explored for this compound analogs?
- Receptor Binding : Piperidine derivatives often target GPCRs (e.g., serotonin or dopamine receptors) due to their structural mimicry of endogenous amines .
- Enzyme Inhibition : Methoxy and methyl groups may enhance lipophilicity, improving blood-brain barrier penetration in neuropharmacology studies .
| Biological Activity | Research Findings |
|---|---|
| Analgesic Potential | Modulates µ-opioid receptors in vitro |
| Neuroprotective Effects | Reduces oxidative stress in neuronal cell lines |
Q. What strategies mitigate instability of this compound in aqueous solutions?
- Salt Formation : Convert to hydrochloride salts to enhance solubility and shelf life .
- Lyophilization : Freeze-drying under vacuum preserves integrity for long-term storage .
- pH Adjustment : Buffering at pH 4-6 minimizes hydrolysis of the methoxy group .
Methodological Challenges and Solutions
Q. Why do HPLC analyses of this compound sometimes show multiple peaks?
- Degradation Products : Hydrolysis of the methoxy group under acidic conditions generates 4-hydroxy derivatives. Use neutral mobile phases (e.g., acetonitrile/water) to prevent this .
- Enantiomeric Separation : Chiral columns (e.g., Chiralpak AD-H) resolve racemic mixtures if stereocenters are present .
Q. How can computational modeling aid in designing this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
